5-methoxy-2-(trifluoromethyl)Benzoic acid
Overview
Description
5-Methoxy-2-(trifluoromethyl)benzoic acid is a derivative of benzoic acid featuring a methoxy and a trifluoromethyl group . It is employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .
Molecular Structure Analysis
The molecular formula of 5-methoxy-2-(trifluoromethyl)benzoic acid is C9H7F3O3 . The InChI code is 1S/C9H7F3O3/c1-15-5-2-3-7 (9 (10,11)12)6 (4-5)8 (13)14/h2-4H,1H3, (H,13,14) .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-methoxy-2-(trifluoromethyl)benzoic acid include a molecular weight of 220.15 , a melting point of 95-96 °C, a predicted boiling point of 294.4±40.0 °C, and a predicted density of 1.380±0.06 g/cm3 .
Scientific Research Applications
1. Antimicrobial Activity Research
- Summary of Application: This compound has been synthesized and studied for its antimicrobial activity . It has been found to have moderate action against Candida albicans, higher activity against Aspergillus niger, and bacteria such as Escherichia coli and Bacillus cereus .
- Methods of Application: The compound was synthesized and its structure and properties were characterized. The acidity of the compound was evaluated, and its antimicrobial activity was investigated in vitro .
- Results: The compound showed potential as an antibacterial agent. In the case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value was lower than that of AN2690 (Tavaborole), a recently approved benzoxaborole antifungal drug .
2. Synthesis of 1,3,4-oxadiazole Derivatives
- Summary of Application: 2-(Trifluoromethyl)benzoic acid, a compound similar to 5-methoxy-2-(trifluoromethyl)benzoic acid, was used in the synthesis of 1,3,4-oxadiazole derivatives .
3. Synthesis of m-Aryloxy Phenols
- Summary of Application: m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods of Application: In Kormos and his team’s research, 4-(3-hydroxyphenoxy) benzoic acid was synthesized from 4-(3-methoxyphenoxy) benzoic acid by refluxing it with 48% hydrogen bromide in acetic acid .
- Results: The synthesized m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
4. Synthesis of 1,3,4-Oxadiazole Derivatives
- Summary of Application: 2-(Trifluoromethyl)benzoic acid, a compound similar to 5-methoxy-2-(trifluoromethyl)benzoic acid, was used in the synthesis of 1,3,4-oxadiazole derivatives .
5. Investigation of Ligand Binding
Safety And Hazards
properties
IUPAC Name |
5-methoxy-2-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-5-2-3-7(9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDOWBGYPYBWDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733753 | |
Record name | 5-Methoxy-2-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2-(trifluoromethyl)Benzoic acid | |
CAS RN |
716-31-4 | |
Record name | 5-Methoxy-2-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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